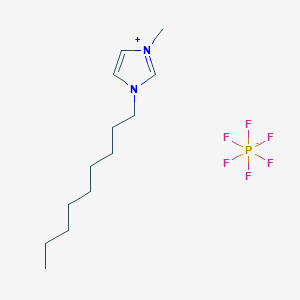

1-Methyl-3-nonylimidazolium hexafluorophosphate, 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-nonylimidazolium hexafluorophosphate is a type of ionic liquid with the sum formula C13H25F6N2P . It has a molecular weight of 354.32 . This compound is typically in liquid form .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-nonylimidazolium hexafluorophosphate consists of a large asymmetric organic cation and an organic or inorganic anion . The SMILES string representation isCCCCCCCCC[n+]1ccn(C)c1.FP-(F)(F)(F)F . Physical And Chemical Properties Analysis

1-Methyl-3-nonylimidazolium hexafluorophosphate is a liquid at room temperature . It has a molecular weight of 354.32 . The anion decomposes slowly in the presence of water .Applications De Recherche Scientifique

Reaction Medium

This compound can be used as an efficient reaction medium for various synthetic and catalytic transformations . For instance, it can be used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates in the presence of a novel recyclable ruthenium carbene complex .

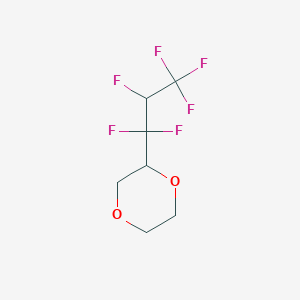

Solubility of Gaseous Hydrofluorocarbons

1-Methyl-3-nonylimidazolium hexafluorophosphate has been found to dissolve gaseous hydrofluorocarbons (HFCs) such as fluoromethane, fluoroethane, and 1,1,2,2-tetrafluoroethane . This property could be useful in processes where the separation or containment of these gases is required.

Dispersive Liquid-Liquid Micro-Extraction

The compound has been used in dispersive liquid-liquid micro-extraction combined with zero crossing first derivative spectrophotometric method for quantitative determination of triphenylmethane dyes in binary mixtures . This application is particularly useful in analytical chemistry for the detection and quantification of specific compounds.

Environmentally Friendly Reactions

1-Methyl-3-nonylimidazolium hexafluorophosphate is an ionic liquid employed in many environmentally friendly reactions . The use of ionic liquids can reduce the amount of harmful solvents used in chemical processes, making them more sustainable and less damaging to the environment .

Challenges of Ionic Liquids

While not a direct application, understanding and solving the challenges of ionic liquids in various applications is an important area of research . 1-Methyl-3-nonylimidazolium hexafluorophosphate can be used as a model compound in this research .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Methyl-3-nonylimidazolium hexafluorophosphate is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and cell membranes, depending on their structure and properties .

Mode of Action

They can disrupt cell membranes, interfere with protein function, and even influence genetic material . The specific interactions of this compound would depend on its structure and properties.

Biochemical Pathways

Ionic liquids can affect various biochemical processes, including enzyme activity, protein folding, and membrane transport . The specific effects of this compound would depend on its interactions with its biological targets.

Pharmacokinetics

The physicochemical properties of ionic liquids, such as their lipophilicity and stability, can influence their pharmacokinetic behavior .

Result of Action

It’s known that ionic liquids can have various effects on cells, including cytotoxicity, genotoxicity, and effects on cell morphology . The specific effects of this compound would depend on its interactions with its biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-nonylimidazolium hexafluorophosphate. For example, the presence of water can cause the anion of this compound to decompose slowly . Other factors, such as temperature and pH, could also potentially influence its behavior .

Propriétés

IUPAC Name |

1-methyl-3-nonylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.F6P/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;1-7(2,3,4,5)6/h11-13H,3-10H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJSILOBVNUUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-nonylimidazolium hexafluorophosphate, >99% | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)